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Compound of Interest

Compound Name: Antileishmanial agent-19

Cat. No.: B12398402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial structure-activity relationship
(SAR) studies concerning a promising antileishmanial agent, designated as compound 19, a
triazolic derivative of the neolignan machilin G. This document summarizes the key findings on
its biological activity, selectivity, and proposed mechanism of action, offering a foundation for
further drug development efforts against leishmaniasis.

Introduction to Antileishmanial Agent-19

Leishmaniasis remains a significant global health problem with limited therapeutic options. The
search for novel, effective, and less toxic antileishmanial agents is a priority in medicinal
chemistry. Compound 19 emerged from a series of sixteen 1,4-diaryl-1,2,3-triazole compounds
derived from the tetrahydrofuran neolignans. These compounds were synthesized via Click
Chemistry, specifically a 1,3-dipolar cycloaddition between terminal acetylenes and aryl azides.
Among the synthesized derivatives, compound 19, a hybrid of machilin G and grandisin,
demonstrated the most potent activity against the intracellular amastigote form of Leishmania
(Leishmania) amazonensis.[1]

Quantitative Biological Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12398402?utm_src=pdf-interest
https://www.benchchem.com/product/b12398402?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273954/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The antileishmanial activity of compound 19 and its analogues was evaluated against
intracellular amastigotes of L. (L.) amazonensis. Cytotoxicity was assessed on mammalian
cells to determine the selectivity index (Sl). The data for the most active compounds in the
series are presented below.

IC50 (UM) on Cytotoxicity Selectivity
Compound Description Intracellular CC50 (uM) on Index (S| =
Amastigotes Macrophages CC50/1C50)

Trimethoxy-
substituted

19 ) ) 4.4 46.6 10.6
triazole derived

from machilin G

Trimethoxy-
14 substituted 5.6 78.9 14.1

triazole

Other analogues
4-18 _ _ 4.4 -32.7 - -
in the series

Amphotericin B Reference Drug - - -

Data sourced from Cassamale et al.[1]

The results indicate that compounds with a trimethoxy group, such as 19 and 14, were the
most active in the series. Compound 19 displayed a potent IC50 of 4.4 uM and a favorable
selectivity index of 10.6, highlighting its potential as a lead compound.[1] The lipophilicity of
these compounds, with a calculated ClogP ranging from 2.8 to 3.4, is suggested to be suitable
for membrane transport, contributing to their observed activity.[1]

In a separate line of research, a different class of molecules, specifically synthetic anti-
lipopolysaccharide peptides (SALPSs), have also been investigated for antileishmanial activity.
For instance, peptides 19-2.5 and 19-4LF were shown to be highly active against intracellular
Leishmania major amastigotes at a concentration of 1 pg/mL, with no toxicity to host
macrophages at concentrations up to 4 ug/mL.[2] This highlights that different molecular
scaffolds are being explored under similar numeric identifiers in the literature.
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Experimental Protocols

The synthesis of compound 19 and its analogues was achieved using a Click Chemistry
approach. The key step involved a 1,3-dipolar cycloaddition reaction between terminal
acetylenes and aryl azides, which were derived from the corresponding neolignans
(veraguensin, grandisin, and machilin G).[1]

The protocol for evaluating the effect on intracellular amastigotes is summarized as follows:[1]

o Cell Culture: Peritoneal macrophages were harvested from BALB/c mice and plated in 24-
well plates containing circular coverslips at a density of 1 x 10"5 cells/well.

o Macrophage Adhesion: Plates were incubated for one hour at 37°C in a 5% CO2
atmosphere to allow for cell adhesion.

« Infection: Macrophages were then infected with L. (L.) amazonensis promastigotes at a ratio
of 10 parasites per macrophage (1 x 10”6 promastigotes/well).

¢ Incubation for Infection: The co-culture was incubated for four hours at 35°C with 5% CO2.

o Compound Treatment: After the infection period, the cells were treated with varying
concentrations of the synthetic compounds (4-19), ranging from 6.25 to 50 ug-mL~%, for 24
hours. Amphotericin B was used as a reference drug, and untreated infected cells served as
a negative control.

e Analysis: After treatment, the coverslips were fixed, stained, and the number of intracellular
amastigotes was determined by microscopy to calculate the IC50 values.

The cytotoxicity of the compounds was assessed against peritoneal macrophages using a
standard viability assay to determine the 50% cytotoxic concentration (CC50).[1]

To investigate the potential mechanism of action, the production of nitric oxide (NO) by infected
and treated macrophages was quantified. This was done by measuring the accumulation of
nitrite in the culture supernatants using the Griess reagent.[1]

Proposed Mechanism of Action
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The initial studies suggest that the antileishmanial effect of compound 19 may be mediated
through the modulation of the host macrophage response. Specifically, compound 19 was
found to induce the production of nitric oxide (NO) in infected macrophages.[1] NO is a key
molecule in the host's defense mechanism against intracellular pathogens, including
Leishmania. The increased NO production by host cells likely contributes to the killing of the
intracellular amastigotes.

Visualizations
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Caption: Workflow for evaluating the in vitro activity of Antileishmanial agent-19.
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Caption: Proposed mechanism of action for Antileishmanial agent-19.

Conclusion and Future Directions

The initial SAR studies have identified compound 19, a trimethoxy-substituted triazole
neolignan analogue, as a potent and selective inhibitor of L. (L.) amazonensis intracellular
amastigotes.[1] The favorable activity and selectivity profile, coupled with a proposed
mechanism involving the induction of nitric oxide in host macrophages, positions compound 19
as a promising lead for further development.

Future work should focus on:

o Expansion of the SAR: Synthesis of additional analogues to further probe the key structural
features required for activity and selectivity. This could involve modifications to the trimethoxy
substitution pattern and the triazole linkage.

e Mechanism of Action Studies: Deeper investigation into the molecular targets of compound
19 within the macrophage and/or the parasite.
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 In Vivo Efficacy: Evaluation of the antileishmanial activity of compound 19 in animal models
of cutaneous leishmaniasis.

» ADME-Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism,
excretion, and toxicity properties of compound 19 to evaluate its drug-likeness.

These continued efforts will be crucial in advancing this promising chemical scaffold towards a
potential new treatment for leishmaniasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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